Allyl (triphenylphosphoranylidene)acetate
Overview
Description
Allyl (triphenylphosphoranylidene)acetate: is an organic compound with the chemical formula (C6H5)3P=CHCO2CH2CH=CH2. It is a member of the phosphoranylidene family, characterized by the presence of a phosphorus atom double-bonded to a carbon atom. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through the Wittig reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl (triphenylphosphoranylidene)acetate can be synthesized via the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium ylide. The ylide is typically generated from a phosphonium salt and a strong base. For instance, the reaction of triphenylphosphine with an appropriate halide, followed by deprotonation with a strong base such as sodium hydride, yields the ylide. This ylide then reacts with an ester to form the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale Wittig reactions apply. These include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as the optimization of reaction conditions to minimize by-products and maximize yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl (triphenylphosphoranylidene)acetate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or peracids, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in organic solvents like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in ether solvents.
Substitution: Various nucleophiles such as halides, amines; reactions may require catalysts or specific temperature conditions.
Major Products Formed:
Oxidation: Epoxides, alcohols.
Reduction: Alcohols, alkanes.
Substitution: Allyl-substituted derivatives.
Scientific Research Applications
Chemistry: Allyl (triphenylphosphoranylidene)acetate is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through the Wittig reaction. It serves as a key intermediate in the synthesis of various complex molecules, including natural products and pharmaceuticals .
Biology and Medicine: In biological research, this compound is utilized in the synthesis of bioactive molecules and potential drug candidates. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new therapeutic agents .
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its reactivity and versatility make it a useful building block in the manufacture of polymers, resins, and other advanced materials .
Mechanism of Action
The primary mechanism of action for Allyl (triphenylphosphoranylidene)acetate involves its role as a reagent in the Wittig reaction. The compound reacts with aldehydes or ketones to form a four-membered ring intermediate, which subsequently breaks down to yield an alkene and a triphenylphosphine oxide by-product. This reaction is highly stereoselective and allows for the precise formation of carbon-carbon double bonds .
Comparison with Similar Compounds
Methyl (triphenylphosphoranylidene)acetate: Similar in structure but with a methyl group instead of an allyl group. It is also used in Wittig reactions but may exhibit different reactivity and selectivity.
Ethyl (triphenylphosphoranylidene)acetate: Another analog with an ethyl group, used in similar synthetic applications.
Phenyl (triphenylphosphoranylidene)acetate: Contains a phenyl group, offering different electronic and steric properties.
Uniqueness: Allyl (triphenylphosphoranylidene)acetate is unique due to its allyl group, which imparts distinct reactivity and allows for the formation of allyl-substituted products. This makes it particularly valuable in the synthesis of compounds where the allyl functionality is desired .
Properties
IUPAC Name |
prop-2-enyl 2-(triphenyl-λ5-phosphanylidene)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21O2P/c1-2-18-25-23(24)19-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h2-17,19H,1,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQMUMNJRCNSAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394703 | |
Record name | Allyl (triphenylphosphoranylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104127-76-6 | |
Record name | Allyl (triphenylphosphoranylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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